molecular formula C11H8 B151938 3-ethynyl-1H-indene CAS No. 134225-48-2

3-ethynyl-1H-indene

Cat. No. B151938
M. Wt: 140.18 g/mol
InChI Key: PSJZOIFKHGUKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethynyl-1H-indene is a chemical compound that belongs to the family of indene derivatives. It has a molecular formula of C10H6 and a molecular weight of 126.16 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including material science, organic synthesis, and biomedical research.

Mechanism Of Action

The mechanism of action of 3-ethynyl-1H-indene is not fully understood. However, studies have shown that it can interact with various biological targets, such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, which are essential enzymes for DNA replication and transcription. Additionally, it has been shown to bind to the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of neuronal activity.

Biochemical And Physiological Effects

Studies have shown that 3-ethynyl-1H-indene has various biochemical and physiological effects. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using 3-ethynyl-1H-indene in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water and its potential to form aggregates in solution, which can affect its biological activity.

Future Directions

For the research on 3-ethynyl-1H-indene include the development of more efficient synthesis methods, the investigation of its potential applications in material science, and the exploration of its biological activity in various disease models. Additionally, the development of novel derivatives of 3-ethynyl-1H-indene with improved properties and biological activity is an area of interest for future research.
Conclusion
In conclusion, 3-ethynyl-1H-indene is a promising chemical compound with various potential applications in scientific research. Its unique properties and versatility make it an attractive candidate for the development of new materials and the investigation of its biological activity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 3-ethynyl-1H-indene involves the reaction of 1,3-butadiene and acetylene in the presence of a palladium catalyst. This reaction leads to the formation of a vinylidene intermediate, which undergoes a cyclization reaction to form 3-ethynyl-1H-indene. The yield of this reaction can be improved by using a high-pressure reactor and optimizing the reaction conditions.

Scientific Research Applications

3-ethynyl-1H-indene has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, such as heterocycles and polymers. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

3-ethynyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8/c1-2-9-7-8-10-5-3-4-6-11(9)10/h1,3-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJZOIFKHGUKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethynyl-1H-indene

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